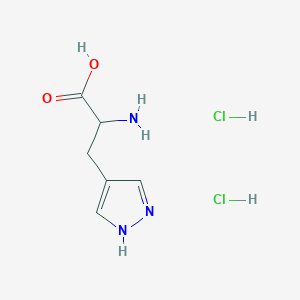

2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride

Descripción general

Descripción

“2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride” is a chemical compound with the molecular formula C6H9N3O2. It is a derivative of propanoic acid where one of the hydrogen atoms in the methyl group is replaced by an amino group and the hydrogen atom in the methylene group is replaced by a 1H-pyrazol-4-yl group .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-9-3-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H . This indicates that the compound has a pyrazole ring attached to a carbon atom, which is also attached to an amino group and a carboxylic acid group . Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.08 g/mol . It is a powder at room temperature . The compound’s InChI key is XXTQKDWDNZJAND-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Polymeric Modifications and Applications

Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified with various amines including 2-amino-3-(4-hydroxyphenyl) propanoic acid to enhance their swelling properties and thermal stability. These modified polymers demonstrated significant antibacterial and antifungal activities, suggesting potential for medical applications such as wound dressings or tissue engineering scaffolds (Aly & El-Mohdy, 2015).

Synthesis of Structurally Diverse Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, was utilized in various alkylation and ring closure reactions to generate a diverse library of compounds. This research underscores the utility of such compounds in synthesizing a wide range of chemical structures, potentially leading to new materials or drugs (Roman, 2013).

Eco-Friendly Synthesis of α-Amino Esters

An eco-friendly synthesis strategy was developed for new pyrazolyl α-amino esters derivatives, demonstrating a sustainable approach to synthesizing bioactive molecules. This method aligns with green chemistry principles, offering an environmentally friendly alternative for producing compounds with potential medicinal applications (Mabrouk et al., 2020).

Catalysis and Organic Synthesis

A novel and heterogeneous catalyst, NH4H2PO4/Al2O3, was developed for the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing the potential of 2-amino-3-cyano-4H-pyrans in facilitating efficient and environmentally benign catalytic reactions. This advancement highlights the role of such compounds in streamlining synthetic processes and enhancing sustainability (Maleki & Ashrafi, 2014).

Development of Antimicrobial Agents

Synthesis and evaluation of novel compounds, including those derived from 2-amino-3-(1H-pyrazol-4-yl)propanoic acid, have shown promising antimicrobial and anticancer activities. This research underscores the potential of such compounds in the development of new therapeutic agents, highlighting their significance in addressing global health challenges (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mecanismo De Acción

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Propiedades

IUPAC Name |

2-amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-9-3-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTQKDWDNZJAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

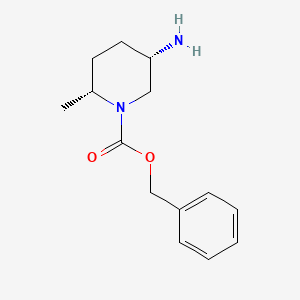

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride](/img/structure/B1381351.png)

methanone](/img/structure/B1381354.png)

![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)

![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)